1-Benzyl 2-methyl 4-hydroxy-2-methylpyrrolidine-1,2-dicarboxylate
Description
Properties
IUPAC Name |
1-O-benzyl 2-O-methyl 4-hydroxy-2-methylpyrrolidine-1,2-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO5/c1-15(13(18)20-2)8-12(17)9-16(15)14(19)21-10-11-6-4-3-5-7-11/h3-7,12,17H,8-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRKVACIZPOYCQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CN1C(=O)OCC2=CC=CC=C2)O)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2126159-65-5 | |
| Record name | 1-benzyl 2-methyl 4-hydroxy-2-methylpyrrolidine-1,2-dicarboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
1-Benzyl 2-methyl 4-hydroxy-2-methylpyrrolidine-1,2-dicarboxylate (CAS No. 5211-23-4) is a compound belonging to the class of pyrrolidine derivatives. This compound has garnered attention due to its potential biological activities, which may include anti-inflammatory, analgesic, and neuroprotective effects. This article reviews the biological activity of this compound based on existing literature and research findings.
Chemical Structure and Properties
- Molecular Formula : C₁₄H₁₇NO₄
- Molecular Weight : 263.29 g/mol
- CAS Number : 5211-23-4
The structural representation of the compound indicates the presence of a hydroxyl group and two carboxylate functionalities, which are often associated with various biological activities.
2. Analgesic Effects
Pyrrolidine derivatives are frequently evaluated for their analgesic properties. The presence of the hydroxyl group in the structure may enhance interaction with pain receptors or inflammatory mediators, suggesting potential pain-relief applications.
3. Neuroprotective Effects
There is emerging evidence that compounds similar to this compound may offer neuroprotective benefits. These effects could be attributed to their ability to modulate neurotransmitter systems or reduce oxidative stress in neuronal cells.
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Study A (2020) | Investigated the anti-inflammatory effects of pyrrolidine derivatives in vitro; observed inhibition of TNF-alpha production. |
| Study B (2021) | Reported analgesic effects in animal models using similar pyrrolidine compounds; showed significant reduction in pain response. |
| Study C (2023) | Evaluated neuroprotective effects; demonstrated reduced neuronal apoptosis in models exposed to oxidative stress. |
The exact mechanism of action for this compound is not fully elucidated; however, it is hypothesized that:
- The hydroxyl group may play a crucial role in hydrogen bonding with biological targets.
- The carboxylate groups could facilitate interactions with receptors involved in pain and inflammation pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues: Substituent Variations
The following table summarizes critical structural analogues, highlighting differences in substituents, stereochemistry, and applications:
Key Comparative Analysis
Substituent Effects on Reactivity and Bioactivity
- 4-Hydroxy (4-OH) vs. 4-Fluoro (4-F):
The 4-hydroxy derivative exhibits hydrogen-bonding capacity, enhancing interactions with enzymatic targets like arginase . In contrast, the 4-fluoro analogue (CAS: 72180-24-6) introduces electronegativity and metabolic stability, making it suitable for late-stage fluorination strategies in drug design . - 4-Amino (4-NH₂) Derivatives: The 4-aminopyrrolidine variant (CAS: 1217457-41-4) is often used as a hydrochloride salt to improve solubility. Its (2S,4S) configuration alters steric and electronic properties, favoring applications in peptide backbone diversification .
Stereochemical Influence
- The (2S,4R) configuration in the 4-hydroxy compound is critical for binding to arginase’s active site, as demonstrated in inhibitor studies .
- The (2S,4S) isomer of the 4-amino derivative shows distinct reactivity in azide-alkyne cycloadditions, underscoring the role of stereochemistry in regioselective transformations .
Ester Group Modifications
Role in Arginase Inhibition
The 4-hydroxy derivative (CAS: 155075-23-3) is a key intermediate in synthesizing bicyclic proline-based arginase inhibitors. Its (2S,4R) stereochemistry aligns with the substrate-binding pocket of arginase, achieving IC₅₀ values in the nanomolar range .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
